molecular formula C12H22N2O2S B7461638 N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide

N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide

Cat. No.: B7461638
M. Wt: 258.38 g/mol
InChI Key: YZKTUXJGQBUGSA-UHFFFAOYSA-N
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Description

N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide is a compound with a unique structure that combines a carbamoyl group, a cyclohexylsulfanyl group, and a methylbutanamide backbone

Properties

IUPAC Name

N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-8(2)10(11(15)14-12(13)16)17-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKTUXJGQBUGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(=O)N)SC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide typically involves the reaction of a suitable amine with a carbamoyl chloride derivative. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction. For example, the reaction can be carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The process can be optimized by adjusting parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes such as carbamoylases, which catalyze the hydrolysis of the carbamoyl group. This interaction can lead to the formation of products that are important in various metabolic pathways .

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